molecular formula C8H9BO2 B3080471 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 108485-02-5

7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No. B3080471
M. Wt: 147.97 g/mol
InChI Key: BKTIWUOBYOQTHE-UHFFFAOYSA-N
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Patent
US07138530B2

Procedure details

Butyllithium (2.5 M, 2.91 mL, 7.3 mmol) was added dropwise to a −78° C. solution of aryl halide ((Example 5: step a) 723 mg, 2.91 mmol) in Et2O (12 mL). The solution was stirred at −78° C. for 2 h and trimethylborate (3.3 mL, 29.1 mmol) was added in one portion. The solution was warmed to rt over 15 min and stirred for 1 h at rt (appearance of gelatin-like ppt). EtOAc (80 mL) and HCl (0.1 N, 30 mL) were added and the biphasic solution was stirred for 15 min. The layers were separated and the organic layer was washed with HCl (0.1N, 2×10 mL), water (10 mL), brine (30 mL), and was dried over sodium sulfate. Concentration of the solution in vacuo yielded an oily solid which further solidified upon trituration with hexanes. The crude title compound (contaminated with butylboronate products) was used without further purification, existing as a mixture of the cyclic half-ester and the free boronic acid. 1H-NMR (CDCl3): δ 7.1–7.4 (m, 3H), 5.23 (m, 2H), 2.57 (s, 3H).
Quantity
2.91 mL
Type
reactant
Reaction Step One
[Compound]
Name
aryl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH3:6][O:7][B:8]([O:11]C)OC.CCO[C:16]([CH3:18])=O.Cl.[CH3:20]COCC>>[CH3:4][C:3]1[C:18]2[B:8]([OH:11])[O:7][CH2:6][C:16]=2[CH:20]=[CH:1][CH:2]=1

Inputs

Step One
Name
Quantity
2.91 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
aryl halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
COB(OC)OC
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
12 mL
Type
reactant
Smiles
CCOCC
Step Five
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −78° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to rt over 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred for 1 h at rt (appearance of gelatin-like ppt)
Duration
1 h
STIRRING
Type
STIRRING
Details
the biphasic solution was stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with HCl (0.1N, 2×10 mL), water (10 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Concentration of the solution in vacuo yielded an oily solid which
CUSTOM
Type
CUSTOM
Details
The crude title compound (contaminated with butylboronate products) was used without further purification
ADDITION
Type
ADDITION
Details
existing as a mixture of the cyclic half-ester

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=CC=CC2=C1B(OC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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